Potassium tartrate

Description

Contextualization of Potassium Tartrate within Organic Acid Salt Chemistry

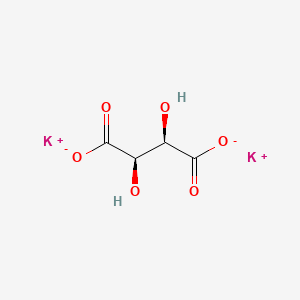

This compound, also known as dipotassium (B57713) tartrate, is the potassium salt of L-(+)-tartaric acid. unacademy.comsoftschools.com Its chemical formula is K₂C₄H₄O₆. unacademy.com As a salt derived from a dicarboxylic acid, its structure features two carboxyl groups (-COO) and two hydroxyl groups (-OH). unacademy.comsoftschools.com Each of the carboxylic groups interacts with a potassium cation. unacademy.com This structure allows for the formation of two distinct anions when tartaric acid dissociates: the bitartrate (B1229483) anion (KC₄H₅O₆) and the tartrate anion (K₂C₄H₄O₆). softschools.com

This compound is often found as a white crystalline powder. unacademy.comsolubilityofthings.com It is odorless and highly soluble in water, but insoluble in alcohol. unacademy.comsoftschools.com The compound crystallizes in wine casks during the fermentation of grape juice and can also precipitate in wine bottles. unacademy.comsoftschools.com While often associated with winemaking, it is chemically distinct from potassium bitartrate (cream of tartar), which is the potassium acid salt of tartaric acid. unacademy.comwikipedia.org this compound is also a component of Rochelle salt (potassium sodium tartrate), a double salt of tartaric acid. softschools.comwikipedia.org

The physicochemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | K₂C₄H₄O₆ |

| Molar Mass | 226.27 g/mol unacademy.com |

| Appearance | White crystalline powder unacademy.comsolubilityofthings.com |

| Density | 1.98 g/cm³ at 20°C unacademy.comtartaric.com |

| Boiling Point | 200 °C unacademy.com |

| Water Solubility | Highly soluble; 1 g dissolves in 0.7 mL of water unacademy.comtartaric.com |

| pH (1% solution) | 7.0 - 9.0 tartaric.com |

Historical Developments in the Scientific Understanding of this compound

The history of this compound is intrinsically linked to the development of stereochemistry. In the 19th century, the study of tartaric acid and its salts, including this compound, led to groundbreaking discoveries. Jean-Baptiste Biot, a French physicist, first observed the optical activity of tartaric acid derived from tartar, a byproduct of winemaking. libretexts.org

The pivotal moment in the scientific understanding of tartrates came with the work of Louis Pasteur in 1848. iucr.orgnih.gov While studying the crystalline forms of sodium ammonium (B1175870) tartrate, Pasteur made a remarkable observation. He noticed that the racemic (optically inactive) form of the salt produced two types of crystals that were mirror images of each other. libretexts.orgiucr.org With meticulous care, he manually separated the two crystal forms. libretexts.org Upon dissolving them in water, he found that one solution rotated plane-polarized light to the right (dextrorotatory), just like the natural tartaric acid, while the other rotated it to the left (levorotatory) to the same degree. libretexts.orgtue.nl This experiment demonstrated the existence of enantiomers—molecules that are non-superimposable mirror images—and laid the foundation for the field of stereochemistry. libretexts.orgmorressier.com Pasteur's work with tartrate salts, including the conceptual understanding of this compound's chiral nature, was a fundamental advance in chemistry. iucr.orgmorressier.com

The element potassium itself was first isolated in 1807 by Sir Humphry Davy through the electrolysis of molten caustic potash (potassium hydroxide). webelements.com Prior to this, no distinction was made between potassium and sodium salts. webelements.com

Contemporary Research Trajectories and Interdisciplinary Significance of this compound

In modern scientific research, this compound and its derivatives continue to be subjects of investigation across various disciplines, demonstrating their interdisciplinary significance.

Food Science and Technology: In the food industry, this compound (E336) is used as a food additive. unacademy.comelsevierpure.com It functions as a pH regulator, stabilizer, and beer foaming agent. unacademy.comatamanchemicals.com Research in enology, the science of winemaking, investigates the controlled crystallization of potassium bitartrate to ensure wine stability. mdpi.com While chemically distinct, the principles governing the solubility and precipitation of tartrate salts are closely related. Modern strategies focus on green chemistry principles to manage tartrate stability in wine. mdpi.com

Materials Science: Recent research has explored the use of this compound in the synthesis of advanced materials. For instance, porous carbon with a three-dimensional structure has been prepared by the carbonization of this compound. rsc.org This material, with a high specific surface area, has shown promise as a cathode in lithium-selenium batteries, exhibiting good electrochemical performance. rsc.org

Furthermore, the double salt, potassium sodium tartrate (Rochelle salt), was one of the first materials discovered to exhibit piezoelectricity. wikipedia.orgyoutube.com This property, where a material generates an electrical charge in response to mechanical stress, has led to renewed interest in tartrate-based materials for applications in sensors, actuators, and smart sensing technologies. wikipedia.orgchemicalbook.com Research has demonstrated the growth of Rochelle salt crystals within 3D-printed structures to create multifunctional composites with enhanced mechanical and piezoelectric properties. wikipedia.org

Chemical Synthesis and Analysis: this compound serves as a laboratory reagent in various chemical applications. unacademy.comatamanchemicals.com It is a key component of the Biuret reagent, which is used to determine protein concentration. unacademy.comwikipedia.org In organic synthesis, the related Rochelle salt is used in aqueous workups to break up emulsions. wikipedia.org Additionally, antimony this compound has been used in the synthesis of nano-alloys for high-performance lithium-ion batteries. mdpi.com

Structure

3D Structure of Parent

Properties

CAS No. |

40968-90-9 |

|---|---|

Molecular Formula |

C4H6KO6 |

Molecular Weight |

189.18 g/mol |

IUPAC Name |

dipotassium;(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |

InChI Key |

BPHVHMBNGQRCNN-ZVGUSBNCSA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[K] |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.[K] |

physical_description |

White crystalline or granulated powder |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Potassium Tartrate

Elucidation of Crystal Growth Mechanisms for Potassium Tartrate and its Salts

The formation of high-quality single crystals of this compound and its related salts is crucial for their utilization in various technological applications, including optics, electronics, and piezoelectric devices. saspublishers.compsu.edu Understanding and controlling the mechanisms of crystal growth are therefore areas of active research.

Solution Growth Techniques (e.g., Slow Evaporation, Slow Cooling, Unidirectional Solution Rotation)

Solution growth is a widely used method for obtaining single crystals of tartrates. Techniques such as slow evaporation, slow cooling, and unidirectional solution rotation are commonly employed, leveraging the solubility characteristics of the compounds in a solvent, typically water.

Slow evaporation involves allowing a saturated solution of the tartrate salt to evaporate gradually at a constant temperature. This slow removal of the solvent increases the supersaturation of the solution, leading to nucleation and subsequent crystal growth. Transparent single crystals of Rochelle salt (Potassium Sodium Tartrate Tetrahydrate) have been successfully grown using this method at room temperature. researchgate.netripublication.com

Slow cooling, another temperature-dependent technique, relies on the positive solubility temperature gradient of the tartrate salt. As the solution is slowly cooled, the solubility decreases, inducing supersaturation and crystal formation. This method has been utilized to grow large single crystals of Potassium Sodium Tartrate Tetrahydrate, with solubility data guiding the cooling process. psu.edursc.orgresearchgate.net

Unidirectional Solution Rotation (also known as the Sankaranarayanan–Ramasamy or SR method) is an advanced technique designed to grow large-sized, high-quality single crystals with specific orientations. psu.edursc.org This method involves using a seed crystal, often obtained from conventional solution growth, and rotating it within a supersaturated solution while controlling temperature and evaporation. Studies comparing crystals grown by conventional solution growth and the SR method have indicated that the latter can yield crystals with improved optical, mechanical, structural, and dielectric properties. psu.edursc.org

Gel Growth Methodologies for Single Crystal Formation

Gel growth is a valuable technique for obtaining single crystals, particularly for compounds with low solubility or those that decompose before melting, making conventional melt growth methods unsuitable. primescholars.com This method provides a stable environment that minimizes convection and sedimentation, allowing crystal growth to be dominated by diffusion, akin to crystallization in microgravity. uu.nl

In the gel growth of tartrate crystals, one reactant is incorporated into a gelling mixture (such as silica (B1680970) gel), and the other reactant is diffused into the gel. saspublishers.com The reaction between the diffused reactant and the one within the gel leads to supersaturation and the formation of crystals. This technique has been successfully applied to grow crystals of potassium hydrogen tartrate and strontium tartrate. saspublishers.comprimescholars.comijirset.comresearchgate.net For instance, potassium hydrogen tartrate crystals have been grown in a silica gel medium using a single diffusion technique, where tartaric acid is added to form the gel medium, and a solution containing potassium ions is diffused into the gel. saspublishers.comijirset.com The pH, age, and density of the gel, as well as the concentration of the reactants, are critical parameters that influence the nucleation and growth of crystals in this method. ijirset.com Gel growth has also been explored for growing cross-shaped crystals by reacting potassium bitartrate (B1229483) with calcium chloride within a gelatin matrix. google.com

Investigations into the Impact of Doping Agents on Crystal Morphology and Structure

The introduction of doping agents during crystal growth can significantly influence the morphology, structure, and physical properties of this compound and its related salts. Research has explored the effects of various metal ions and organic molecules as dopants.

Studies on doped potassium hydrogen tartrate crystals grown by the gel technique have investigated the impact of metal ions such as zinc, sodium, and lithium. Doping with zinc in potassium hydrogen tartrate grown by the gel technique has been reported. saspublishers.com Investigations into sodium and lithium doping in potassium hydrogen tartrate single crystals grown in silica gel have shown that these dopants influence the size, perfection, morphology, crystal structure, and thermal stability of the crystals. researchgate.net For example, the stoichiometric compositions of doped crystals were determined, revealing the incorporation of sodium and lithium into the potassium hydrogen tartrate lattice. researchgate.net

The influence of precipitant concentration, including sodium-potassium tartrate, on the crystal growth mechanisms of macromolecular crystals like thaumatin (B217287) has also been studied. escholarship.orgescholarship.org These studies indicate that the concentration of the tartrate precipitant can affect the crystal growth mechanism, transitioning from two-dimensional nucleation to dislocation growth at lower concentrations. escholarship.orgescholarship.org The presence of tartrate ions has been shown to be crucial for establishing connections between neighboring protein molecules in the crystal lattice. escholarship.org

While specific detailed research findings on the impact of copper and iron doping on this compound crystals were not extensively found in the search results, the general principle that doping with foreign ions affects the characteristics of the parent material is well-established in crystal growth research. saspublishers.com The incorporation of organic molecules like glycine (B1666218) as doping agents in tartrate crystals has also been explored, with studies on glycine-doped Rochelle salt crystals showing changes in properties compared to pure crystals.

Table 1 summarizes some of the doping agents investigated and their reported effects on tartrate crystals.

| Doping Agent | Tartrate Crystal | Growth Method | Observed Effects | Source |

| Zinc | Potassium Hydrogen Tartrate | Gel Growth | Characterized by various techniques (EDAX, PL, UV-vis, XRD, FTIR, RAMAN) | saspublishers.com |

| Sodium | Potassium Hydrogen Tartrate | Gel Growth | Influences size, perfection, morphology, structure, thermal stability | researchgate.net |

| Lithium | Potassium Hydrogen Tartrate | Gel Growth | Influences size, perfection, morphology, structure, thermal stability | researchgate.net |

| Thiourea | Rochelle salt (Sodium this compound) | Slow Evaporation | Affects hardness and decomposition temperature | researchgate.netripublication.com |

| Sodium this compound (as precipitant) | Thaumatin (protein) | Solution Growth | Influences crystal growth mechanism (2D nucleation vs. dislocation) | escholarship.orgescholarship.org |

Synthetic Pathways to this compound Derivatives and Analogues

This compound and tartaric acid serve as versatile starting materials for the synthesis of a range of derivatives and analogues, which possess diverse applications in organic chemistry, particularly as chiral auxiliaries and ligands in asymmetric synthesis.

Synthesis of O-Acyl Tartaric Acid Derivatives and Tartramides

O-Acyl tartaric acid derivatives and tartramides are important classes of compounds synthesized from tartaric acid or its esters and salts. The synthesis of O-acyl tartaric acids and anhydrides is a known area of research. researchgate.net

Tartramides, the amide derivatives of tartaric acid, can be synthesized through various methods. Partial aminolysis of tartrates or aminolysis of tartaric monoesters are basic synthetic methods for obtaining tartrmonoamides. researchgate.net Symmetrical O,O′-diacyltartrdiamides can be obtained by the aminolysis of corresponding chlorides, while the reaction of anhydrides with amines yields O,O′-diacyltaric monoamides and unsymmetrical O,O′-diacyltaric diamides. researchgate.net Tartrimides are primarily synthesized by the reaction of tartaric acid with amines. researchgate.net

Research has also explored the synthesis of N,N′-dialkyltartramides from dimethyl tartrates and alkylamines. semanticscholar.org This reaction typically involves stirring the mixture at a low temperature for several days, and the crystalline product (the diamide) can be isolated by filtration. semanticscholar.org The synthesis of N,N,N′,N′-tetraaryl- and N,N,N′,N′-tetrabenzyl-R,R-tartramides has been reported, starting from (+)-dimethyl-R,R-tartrate. kirj.ee These syntheses often involve the formation of an intermediate, such as 2,3-O-isopropylidene-R,R-tartryl chloride, followed by aminolysis with the appropriate secondary amine. kirj.ee Polyethylene tartramide, containing free hydroxyl groups, has been prepared by the reaction of diethyl tartrate with a diamine. tandfonline.com

Catalytic Synthesis of Pyran Annulated Heterocyclic Compounds using Potassium Sodium Tartrate

Potassium Sodium Tartrate Tetrahydrate, commonly known as Rochelle salt, has found application in catalytic synthesis, particularly in the formation of pyran annulated heterocyclic compounds. While pyrans themselves are six-membered heterocyclic, non-aromatic rings, pyran annulated heterocyclic compounds involve a pyran ring fused to another heterocyclic system. wikipedia.orgnih.gov

Potassium Sodium Tartrate Tetrahydrate has been reported as a component in catalytic systems for various organic transformations. Although direct search results detailing its specific catalytic role in the synthesis of pyran annulated heterocyclic compounds were not extensively available, Rochelle salt is known to be used in reactions requiring a mild base or as a component in complex catalytic systems. For instance, it is an ingredient in Fehling's solution, used for the determination of reducing sugars. atamankimya.com Its use as a common precipitant in protein crystallography also highlights its ability to influence crystallization processes in complex systems. wikipedia.org Further research in the area of catalytic synthesis may reveal more specific applications of potassium sodium tartrate in the formation of pyran annulated structures.

Table 2 provides a summary of the synthetic approaches to tartrate derivatives discussed.

| Derivative Type | Synthetic Methods | Starting Materials | Source |

| Tartrmonoamides | Partial aminolysis of tartrates or aminolysis of tartaric monoesters | Tartrates, Tartaric monoesters | researchgate.net |

| Symmetrical O,O′-diacyltartrdiamides | Aminolysis of corresponding chlorides | O,O′-diacyltartric acid chlorides | researchgate.net |

| O,O′-diacyltaric monoamides | Reaction of anhydrides with amines | O,O′-diacyltartric anhydrides, Amines | researchgate.net |

| Unsymmetrical O,O′-diacyltaric diamides | Reaction of anhydrides with amines | O,O′-diacyltartric anhydrides, Amines | researchgate.net |

| Tartrimides | Reaction of tartaric acid with amines | Tartaric acid, Amines | researchgate.net |

| N,N′-dialkyltartramides | Reaction of dimethyl tartrates with alkylamines | Dimethyl tartrates, Alkylamines | semanticscholar.org |

| N,N,N′,N′-tetraaryl-/tetrabenzyl-tartramides | Aminolysis of 2,3-O-isopropylidene-R,R-tartryl chloride with secondary amines | (+)-dimethyl-R,R-tartrate (via intermediate) | kirj.ee |

| Polyethylene tartramide | Reaction of diethyl tartrate with diamine | Diethyl tartrate, Diamine | tandfonline.com |

Development and Evaluation of Biopolymers for Tartrate-Related Applications (e.g., Potassium Polyaspartate, Alginic Acid)

The challenge of tartrate instability, particularly the precipitation of potassium hydrogen tartrate (KHT) and calcium tartrate (CaT), is a significant concern in various applications, notably in winemaking. Traditional methods for stabilization often present limitations, driving research into alternative solutions, including the use of biopolymers. mdpi.comeuropa.euunipa.it Biopolymers like potassium polyaspartate (KPA) and alginic acid have emerged as promising additives due to their ability to inhibit tartrate crystallization. enartis.comeuropa.eu

Potassium polyaspartate, a synthetic polyamide derived from L-aspartic acid, has been extensively studied for its efficacy in preventing KHT crystal formation. enartis.cominfowine.comfao.org KPA is negatively charged at wine pH, which allows it to interact with positively charged potassium ions (K⁺) of KHT, thereby inhibiting the nucleation and growth of crystals. unipa.itenartis.com Research has demonstrated that KPA can effectively inhibit tartrate crystallization in various wine types, including white, rosé, and red wines, and maintain long-term tartrate stability. unipa.itenartis.cominfowine.com Studies have shown that KPA exhibits stabilizing properties comparable to or exceeding those of metatartaric acid and carboxymethylcellulose (CMC), with the added advantage of being more stable over time compared to metatartaric acid, which can hydrolyze. europa.eufao.orgresearchgate.netenartis.com Furthermore, KPA does not appear to cause color instability in red wines, a drawback associated with CMC in some cases. europa.euenartis.com

Evaluation of KPA's effectiveness is often conducted using tests such as the mini-contact test and the cold test. enartis.comsquarespace.comresearchgate.net The mini-contact test typically involves chilling a wine sample and measuring the drop in conductivity after seeding with KHT crystals, with a smaller drop indicating greater stability. squarespace.com Cold tests involve storing samples at low temperatures and visually assessing crystal formation. enartis.comresearchgate.net Studies have shown that KPA can prevent KHT precipitation in unstable wines, with the stabilizing effect persisting over periods such as one year of bottle aging. researchgate.net

Alginic acid, a polysaccharide derived from seaweed, is another biopolymer being investigated for tartrate stabilization, particularly for calcium tartrate. mdpi.comives-openscience.eunih.gov Unlike KHT precipitation, CaT precipitation is less affected by temperature, making cold stabilization less effective. mdpi.com Alginic acid's strong negative charge and ability to bind calcium ions make it a potential alternative to other additives for mitigating CaT instability. mdpi.comnih.govresearchgate.net Research indicates that alginic acid can outperform both CMC and KPA in reducing CaT instability, potentially due to its higher zeta potential and capacity for calcium ion complexation. mdpi.comnih.govresearchgate.net Studies exploring the use of alginic acid sodium salt have proposed its potential to partially remove calcium from wines, thus lowering the risk of CaT precipitation. ives-openscience.eu Calcium concentration reductions ranging from 5% to 25% have been observed depending on treatment conditions, leading to enhanced CaT stability in samples with greater calcium removal. ives-openscience.eu

Comparative studies evaluating the efficiency of these biopolymers highlight their distinct mechanisms and effectiveness against different tartrate salts. While KPA is primarily recognized for its effectiveness against KHT, alginic acid shows promise for CaT stabilization. mdpi.comnih.gov

Here is a summary of research findings on the efficacy of Potassium Polyaspartate and Alginic Acid in tartrate stabilization:

| Biopolymer | Target Tartrate Salt | Primary Mechanism | Observed Efficacy | Comparative Performance (vs. CMC, Metatartaric Acid) |

| Potassium Polyaspartate | Potassium Hydrogen Tartrate (KHT) | Sequesters K⁺ ions, inhibits crystal growth unipa.itenartis.com | Effective in various wine types, long-term stability observed unipa.itenartis.cominfowine.comresearchgate.net | Comparable or superior to Metatartaric Acid; more stable than Metatartaric Acid europa.eufao.orgresearchgate.netenartis.com |

| Alginic Acid | Calcium Tartrate (CaT) | Binds Ca²⁺ ions, potential for calcium removal mdpi.comives-openscience.eunih.govresearchgate.net | Outperforms CMC and KPA in mitigating CaT instability; reduces calcium concentration mdpi.comives-openscience.eunih.govresearchgate.net | Superior to CMC and KPA for CaT stabilization mdpi.comnih.govresearchgate.net |

Further detailed research findings on the impact of KPA on wine stability regarding CaT instability have shown that KPA did not increase CaT instability and in some cases even improved its stability. mdpi.comnih.govresearchgate.net This suggests potential synergistic or complex interactions between different tartrate species and stabilizing agents.

The development and evaluation of these biopolymers represent significant advancements in sustainable tartrate stabilization methods, offering alternatives to energy-intensive processes like cold stabilization. europa.euunipa.iteuropa.eu

Crystallographic and Structural Elucidation Studies of Potassium Tartrate Systems

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the detailed atomic and molecular structure of crystalline substances.

SCXRD analysis allows for the precise determination of the unit cell parameters (the dimensions and angles of the smallest repeating unit of the crystal) and the identification of the crystal system to which the compound belongs.

For potassium hydrogen L-tartrate (potassium bitartrate), SCXRD analysis has revealed that the crystal belongs to the orthorhombic crystal system with the space group P2₁2₁2₁. saspublishers.com Studies on zinc-doped potassium hydrogen tartrate also confirmed the orthorhombic crystal system with the same space group. saspublishers.com

Potassium sodium tartrate tetrahydrate (Rochelle salt), a related tartrate, has been shown by SCXRD to crystallize in the orthorhombic crystal system with space group P2₁2₁2. psu.eduresearchgate.netresearchgate.net However, another study on potassium sodium dl-tartrate tetrahydrate indicated a triclinic crystal system with space group P1. iucr.orgcdnsciencepub.com This difference likely arises from the chirality of the tartrate ion (L, D, or racemic dl).

Dipotassium (B57713) L-tartrate semihydrate crystallizes in the monoclinic system with space group P2₁. iucr.org The lattice parameters for dipotassium L-tartrate semihydrate at 135 K are reported as a = 12.551(2) Å, b = 5.0137(10) Å, c = 12.700(2) Å, and β = 104.62(2)°. The unit cell volume is 773.2(3) ų. iucr.org

Potassium ammonium (B1175870) L-tartrate, another related semi-organic tartrate crystal, has been found to have a monoclinic structure with space group P1. Its lattice parameters are a = 9.2909 Å, b = 15.5424 Å, c = 6.2512 Å, α = γ = 90°, and β = 101.507°, with a unit cell volume of 884.56 ų. sphinxsai.com

Here is a table summarizing some reported unit cell parameters and crystal systems for potassium tartrate systems:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Temperature (K) | Reference |

| Potassium Hydrogen L-Tartrate | Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | 90 | 90 | - | - | saspublishers.com |

| Zinc-doped Potassium Hydrogen Tartrate | Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | 90 | 90 | - | - | saspublishers.com |

| Dipotassium L-Tartrate Semihydrate | Monoclinic | P2₁ | 12.551(2) | 5.0137(10) | 12.700(2) | 90 | 104.62(2) | 90 | 773.2(3) | 135 | iucr.org |

| Potassium Ammonium L-Tartrate | Monoclinic | P1 | 9.2909 | 15.5424 | 6.2512 | 90 | 101.507 | 90 | 884.56 | Room Temp | sphinxsai.com |

| Potassium Sodium Tartrate Tetrahydrate | Orthorhombic | P2₁2₁2 | 11.884(2) | 14.256(4) | 6.228(1) | 90 | 90 | 90 | 1055.1(4) | - | psu.edu |

| Potassium Sodium dl-Tartrate Tetrahydrate | Triclinic | P1 | 9.80 | 9.66 | 8.21 | 110.53 | 101.47 | 119.73 | - | - | iucr.orgcdnsciencepub.com |

SCXRD provides detailed information about the arrangement of atoms within the molecule and how these molecules pack together in the crystal, including the formation of hydrogen bonding networks and the coordination environments of the cations.

In dipotassium L-tartrate semihydrate, the tartrate anion exhibits slightly distorted local C₂ symmetry. iucr.org The structure involves coordination of potassium ions to oxygen atoms from the tartrate anions and water molecules. iucr.org

Studies on potassium sodium tartrate tetrahydrate (Rochelle salt) have shown that the tartrate molecule lies approximately in three planes. royalsocietypublishing.orgroyalsocietypublishing.orgscispace.com The tartrate molecules are bonded to both sodium and potassium atoms, directly and through bridging water molecules. royalsocietypublishing.orgroyalsocietypublishing.orgscispace.com The structure features infinite helical chains of O-H···O hydrogen bonds between water molecules of crystallization and oxygen atoms of the tartrate anions. psu.edu In potassium sodium dl-tartrate tetrahydrate, d- and l-tartrate molecules form pairs, possibly linked by hydrogen bonds between carboxyl groups. iucr.org The potassium atom in potassium sodium dl-tartrate tetrahydrate is six-coordinated, surrounded by oxygen atoms from tartrate groups and water molecules. iucr.orgcdnsciencepub.com

The coordination environment of potassium ions varies depending on the specific tartrate salt and its hydration state. In potassium sodium dl-tartrate tetrahydrate, one potassium atom is surrounded by two carboxyl oxygens and two water molecules, while another is surrounded by two carboxyl oxygens, two hydroxyl groups, and four water molecules. psu.edu In potassium sodium dl-tartrate tetrahydrate, the potassium atom is six-coordinated by one oxygen and one hydroxyl group from tartrate ions and four water molecules. iucr.orgcdnsciencepub.com In potassium hydrogen L-tartrate, potassium ions are coordinated by eight oxygen atoms at the corners of a distorted square antiprism. oup.com

Supramolecular architecture in tartrate systems can involve intricate hydrogen bonding networks and coordination polymers. For example, some metal tartrate structures display 1D, 2D, or 3D coordination polymers combined with hydrogen-bonded layers, frameworks, or tapes. researchgate.net Supramolecular helical assemblies mediated by hydrogen bonding have also been observed in systems involving tartrate units. acs.orgambeed.comresearchgate.net

Comparing the crystal structures of isomorphous tartrate series, such as sodium this compound tetrahydrate and trihydrate, provides insights into the effect of hydration and different cations on the crystal packing and interactions.

The structural relationship between Rochelle salt (potassium sodium L(+)-tartrate tetrahydrate) and the dl-tartrate tetrahydrate has been discussed, suggesting that their structures can be viewed as derived by different principles from common building units. iucr.org

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline structure of powdered samples. It provides information about the phases present, their crystallinity, and can be used for identification and quality control.

PXRD is commonly used to assess the phase purity of synthesized this compound compounds, ensuring that the sample consists of a single crystalline phase and is free from significant amounts of impurities. The presence of sharp, well-defined Bragg peaks in the PXRD pattern indicates a high degree of crystallinity. researchgate.netresearchgate.netripublication.com Deviations from the expected pattern can suggest the presence of other crystalline phases or amorphous content.

Studies on potassium sodium tartrate tetrahydrate have utilized PXRD to confirm the crystalline nature and assess the phase purity of grown crystals. psu.eduresearchgate.netripublication.comresearchgate.nettandfonline.com Similarly, PXRD has been used to confirm the crystal system and crystallinity of pure and doped potassium hydrogen tartrate. saspublishers.comripublication.com

High-resolution X-ray diffraction (HRXRD) is a technique employed to evaluate the crystalline perfection of single crystals. It is more sensitive to subtle defects and strain within the crystal lattice than conventional PXRD.

Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy, Atomic Force Microscopy)

Microscopic techniques, such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), are invaluable tools for elucidating the surface morphology and structural features of this compound crystals. These methods provide detailed insights into crystal shape, size, surface roughness, and the impact of various factors on crystalline development.

Studies utilizing SEM have been employed to examine the morphological features of tartrate crystals, including potassium hydrotartrate and calcium tartrate, found as sediments in wines. Microscopic examination, often coupled with techniques like energy-dispersive spectroscopy (EDAX) for elemental identification, reveals characteristics such as crystal shape, surface roughness, and the presence of co-precipitated substances. For instance, co-precipitation of colloidal substances has been observed to affect the crystal lattice of potassium hydrotartrate, leading to variations in polymorphism, surface roughness, and optical opacity researchgate.net. In contrast, calcium tartrate crystals have been noted for their smooth faces and clear edges, irrespective of their size or the chemical composition of the wine researchgate.net.

SEM studies have also been used in the context of corrosion inhibition, where sodium this compound is employed. Analysis of mild steel surfaces using SEM can provide visual evidence of the protective layer formed by inhibitors, indicating a smoother surface in the presence of the inhibitor system compared to an untreated surface ijream.org. This smoothness is attributed to the formation of a compact protective film ijream.org.

Atomic Force Microscopy (AFM) offers high-resolution, three-dimensional surface imaging, allowing for the characterization of crystal surfaces at the nanoscale. AFM studies have revealed surface features such as striations on the surface of grown crystals, which are incorporated during the growth process researchgate.net. AFM is particularly useful for examining the topography and roughness of crystal surfaces. In studies involving sodium this compound as a chelating agent in electroless copper plating, AFM has been used to analyze the surface roughness of the plated copper layer. The surface roughness has been shown to increase with plating time, and AFM images have correlated well with observations from SEM core.ac.uk.

The combination of SEM and AFM provides a comprehensive understanding of the surface characteristics of this compound crystals and related systems, from larger-scale morphology to nanoscale features. These techniques are crucial for research in various fields, including winemaking (understanding crystal formation and deposits) and materials science (characterizing films and coatings where this compound compounds are utilized).

Detailed research findings from microscopic characterization studies can be summarized in data tables, illustrating the observed morphological features under different conditions or in various applications.

| Compound/System | Technique | Observed Morphological Features | Relevant Findings | Source |

| Potassium hydrotartrate (in wine) | Microscopy, SEM | Polymorphism (truncated ellipsoid, lanceolar, rhomboid, irregular), surface roughness, optical opacity | Co-precipitation affects crystal lattice, leading to varied shapes and surface characteristics. | researchgate.net |

| Calcium tartrate (in wine) | Microscopy, SEM | Smooth faces, clear edges | Morphology is consistent regardless of size or wine composition. | researchgate.net |

| Sodium this compound (corrosion inhibition) | SEM, AFM | Smoother surface with inhibitor film | Formation of a compact protective film on the metal surface. | ijream.org |

| Potassium hydrogen tartrate single crystals | AFM | Striations on the surface | Features incorporated during crystal growth. | researchgate.net |

| Sodium this compound (electroless plating) | AFM, SEM | Increasing surface roughness with plating time, cone structures, fine/coarse grain structure | Surface morphology is influenced by plating duration and the specific chelating agent used. | core.ac.uk |

These microscopic characterization studies are essential for understanding the fundamental properties and behavior of this compound in different environments and applications.

Advanced Spectroscopic Characterization and Computational Chemical Studies of Potassium Tartrate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, is crucial for identifying functional groups and understanding the molecular and lattice vibrations within a crystal structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is widely employed to identify the characteristic functional groups present in potassium tartrate by analyzing the absorption of infrared radiation at specific wavelengths, corresponding to vibrational modes of the molecule. The FTIR spectrum of this compound and related tartrate compounds reveals key absorption bands associated with O-H stretching vibrations, C-H stretching vibrations, C=O stretching vibrations from the carboxylate groups, and C-O stretching vibrations. researchgate.netresearchgate.netresearchgate.netpsu.eduresearchgate.netproquest.combocsci.comsemanticscholar.orgresearchgate.net49.50.81researchgate.net

For instance, studies on related tartrates indicate that O-H stretching vibrations can appear in the region of 3300-2500 cm⁻¹, while the conversion of carboxylic acid to a salt, as in this compound, is confirmed by the presence of the carboxylate anion structure with a strong asymmetrical stretching band around 1609 cm⁻¹. psu.edu C-H stretching vibrations typically occur in the range of 2850 to 3000 cm⁻¹ for sp³ hybridized carbons. libretexts.org The analysis of these characteristic peaks allows for the confirmation of the presence of tartrate ions and associated functional groups within the this compound structure.

Raman Spectroscopy for Lattice and Molecular Vibrations

Raman spectroscopy complements FTIR by providing information about molecular vibrations and, importantly for crystalline solids, lattice vibrations. In Raman spectroscopy, inelastic scattering of light is measured, providing a spectrum of vibrational modes. For this compound, Raman spectroscopy helps in understanding both the internal vibrations of the tartrate ion and the low-frequency modes associated with the crystal lattice. researchgate.netbocsci.com49.50.81americanelements.comias.ac.insemi.ac.cnresearchgate.net

Studies comparing the Raman spectra of this compound and sodium tartrate have shown differences in the lattice frequencies, which can be attributed to the heavier mass of the potassium ion compared to sodium. ias.ac.in Low-frequency bands (typically below 200 cm⁻¹) in the Raman spectrum are generally assigned to lattice vibrations, which involve the collective motion of ions or molecules in the crystal lattice. 49.50.81semi.ac.cn Higher frequency shifts correspond to the internal oscillations of the tartrate ion and water molecules, if present in the crystal structure. ias.ac.in

Electronic Spectroscopy and Optical Property Assessment

Electronic spectroscopy techniques, such as UV-Visible and Photoluminescence spectroscopy, are utilized to probe the electronic transitions within this compound and assess its optical properties, including transparency and emission characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Transparency and Band Gap Determination

UV-Vis spectroscopy is used to measure the absorption and transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is vital for evaluating the optical transparency of this compound crystals, which is particularly relevant for potential optical applications. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netamericanelements.comatamankimya.comchemicalbook.comresearchgate.netresearchgate.netpsu.eduscholarsresearchlibrary.comfrontiersin.org

The UV-Vis spectrum can also be used to determine the optical band gap (Eg) of the material. The band gap is the minimum energy required to excite an electron from the valence band to the conduction band. Studies on related tartrate crystals, such as glycine-doped sodium this compound and a this compound hemihydrate crystal, have reported optical band gap values. For instance, a study on glycine-doped sodium this compound crystals found the optical band gap to be 5.6 eV. researchgate.netresearchgate.net Another study on this compound hemihydrate reported a band gap of 5.46 eV. researchgate.netresearchgate.net These values indicate that this compound and related compounds are typically transparent in the visible region of the spectrum.

Photoluminescence Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a technique that measures the light emitted by a substance after it has been excited by photons. This emission occurs as electrons transition from a higher energy state back to a lower energy state. PL spectroscopy can provide information about the electronic structure, defects, and presence of impurities in a material. researchgate.netamericanelements.comresearchgate.netresearchgate.netscholarsresearchlibrary.comresearchgate.netdcu.ie

While specific photoluminescence data solely for this compound is less commonly reported in the provided results compared to related tartrates, studies on compounds like potassium sodium tartrate and calcium strontium tartrate have shown characteristic emission peaks. For example, the photoluminescence spectrum of a doped potassium sodium tartrate crystal showed a broad emission peak at 367 nm. researchgate.netresearchgate.net Calcium strontium tartrate crystals exhibited emission peaks at wavelengths such as 479 nm, 534 nm, 599.5 nm, and 719 nm when excited at 400 nm. scholarsresearchlibrary.com These studies demonstrate the potential for tartrate-based materials to exhibit photoluminescence, which would be further investigated for this compound to understand its specific emission properties.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Molecular Confirmation

NMR spectroscopy and Mass Spectrometry are powerful analytical techniques used to confirm the molecular structure and determine the molecular weight of a compound.

NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. Studies on this compound hemihydrate and ammonium (B1175870) this compound have utilized both ¹H and ¹³C NMR spectroscopy to confirm their molecular structures. researchgate.netresearchgate.netresearchgate.netbocsci.comlgcstandards.comchemicalbook.commdpi.com The characteristic chemical shifts and splitting patterns in the NMR spectra serve as a definitive fingerprint for the compound, verifying the presence and connectivity of different functional groups and hydrogen/carbon atoms in the tartrate structure. lgcstandards.com

Mass spectrometry is used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of the compound and provides insights into its fragmentation pattern. This technique is valuable for confirming the identity and purity of this compound. researchgate.netbocsci.comchemicalbook.comresearchgate.net While direct mass spectra specifically for this compound were not extensively detailed in the search results, mass spectroscopic analysis has been applied to related tartrates, such as ammonium this compound, to accurately measure their molecular mass. bocsci.com The application of mass spectrometry to this compound would involve generating ions from the sample and analyzing their mass-to-charge ratios to confirm the expected molecular weight of the this compound ion.

Quantum Chemical Calculations and Theoretical Modeling of Spectroscopic Data

Quantum chemical calculations and theoretical modeling play a crucial role in complementing experimental spectroscopic studies, providing deeper insights into the electronic structure, bonding, and vibrational properties of compounds like this compound. These computational methods help in assigning observed spectral features and predicting properties that may be difficult to measure experimentally.

Studies involving this compound and related tartrate species have utilized computational approaches to understand their spectroscopic behavior. For instance, K K-edge X-ray absorption near-edge structure (XANES) spectroscopy has been applied to various potassium organic salts, including this compound (K₂C₄H₄O₆), to investigate the effect of extended ligands on potassium bonding environments. stanford.eduaip.orgosti.gov Theoretical investigations using methods such as time-dependent density functional theory (TD-DFT) and the Bethe–Salpeter equation (BSE) within codes like OCEAN have been employed to simulate experimental spectra for related potassium organic salts, such as potassium nitrate (B79036) and potassium citrate. stanford.eduaip.orgosti.gov While detailed simulation data specifically for this compound's K K-edge XANES spectrum were not extensively provided in the consulted snippets, these studies indicate that the K K-edge XANES spectra are influenced by the entire ligand structure, not just the immediate coordination sphere around the potassium ion. stanford.eduaip.orgosti.gov This highlights the sensitivity of K K-edge XANES and the potential for theoretical modeling to elucidate the subtle electronic transitions contributing to the observed spectral features in this compound. stanford.eduaip.orgosti.gov

Furthermore, quantum chemical calculations have been implemented alongside vibrational spectroscopic techniques such as ATR-FTIR, Raman, IR, and NIR spectroscopy in studies of tartrates, including potassium sodium L-(+)-tartrate tetrahydrate and L-tartaric acid, which are closely related to this compound. researchgate.netosti.gov These combined experimental and theoretical approaches have been used to study complexation processes and understand changes in spectral characteristics related to the vibrations of the tartrate anion (T²⁻), bitartrate (B1229483) anion (HT⁻), and tartaric acid (H₂T) under different conditions. researchgate.netosti.gov For example, such studies have provided insights into the hydration of the tartrate anion, indicating that hydration is stronger via carboxylate groups compared to hydroxyl groups. researchgate.netosti.gov While specific data tables detailing the calculated vibrational frequencies or electronic transitions for dipotassium (B57713) tartrate from these studies were not available in the provided information, the application of quantum chemical methods in these related tartrate systems demonstrates their value in interpreting vibrational spectra and understanding molecular interactions.

Detailed research findings in the provided snippets regarding specific quantum chemical calculations and theoretical modeling data tables solely focused on the spectroscopic properties of dithis compound (K₂C₄H₄O₆) were limited. However, the cited research on related potassium organic salts and other tartrates illustrates the types of computational methodologies being applied in this field to understand spectroscopic behavior.

Complexation Chemistry and Coordination Phenomena Involving Tartrate Ligands

Investigation of Metal Ion Complexation by Potassium Tartrate

The complexation of metal ions by tartrate ligands is a well-studied area, revealing intricate coordination modes and the formation of various complex species depending on factors such as pH, metal ion concentration, and the presence of other ligands. This compound serves as a source of the tartrate ligand in such investigations.

Coordination Chemistry with Transition Metal Ions (e.g., Copper, Zinc, Antimony)

Tartrate exhibits rich coordination chemistry with transition metal ions, forming complexes with varying stoichiometries and structures.

With Copper (Cu) , tartrate ligands can act as bridging chelates, coordinating to copper(II) cations through both carboxylate and neighboring hydroxyl groups mdpi.com. This coordination can lead to the formation of two-dimensional solids or discrete molecules in the crystal structure mdpi.com. Copper(II) centers in tartrate complexes often exhibit distorted octahedral coordination geometry, involving oxygen atoms from tartrate ligands and sometimes water molecules mdpi.comresearchgate.net. Studies have identified complex species such as [Cu(TA)] and [Cu(TA)₂]²⁻ in solution, where TA represents tartrate researchgate.netysxbcn.com. Dimeric and trinuclear copper-tartrate complexes have also been observed mdpi.com. The coordination environment around Cu(II) can involve oxygen atoms from water, hydroxyl groups, and carboxylic oxygens mdpi.com.

Zinc (Zn) also forms various complexes with tartrate. In Zn(II)-tartrate complexes, the zinc ion is typically bonded to the hydroxyl group through a coordination bond and to the carboxylate group researchgate.net. The tartrate ligand can bridge two neighboring metal centers researchgate.net. Zinc(II) in these complexes often adopts a distorted octahedral geometry, coordinated by oxygen atoms from tartrate ligands and water molecules researchgate.netmdpi.comiucr.org. Tartrate ligands can bridge Zn(II) ions using hydroxyl and carboxyl oxygen atoms as donor atoms researchgate.net. This can result in the formation of dimeric units and extended coordination polymers with two-dimensional or three-dimensional structures researchgate.netmdpi.comresearchgate.net.

Antimony (Sb) , particularly in the +3 oxidation state, forms notable complexes with tartrate. A well-known feature is the formation of the binuclear antimony tartrate complex group [Sb₂(C₄H₂O₆)₂]²⁻, which is present in many simple antimony(III) tartrates d-nb.info. In these complexes, each antimony atom is coordinated by a hydroxyl and a carboxyl oxygen atom from each of the two tartrate molecules, typically resulting in fourfold oxygen coordination d-nb.info. The coordination environment around the antimony atom can be described as a distorted trigonal bipyramidal geometry, with a stereochemically active lone electron pair influencing the bond angles d-nb.info. Antimony tartrate species can also act as scaffolds for the construction of more complex heterometallic clusters acs.orgnih.gov.

Mechanism of Chelating Activity of Tartrate Ions in Aqueous Media

The tartrate ion acts as a chelating agent in aqueous solutions due to the presence of multiple oxygen donor atoms capable of binding to metal ions. The tartrate dianion, with its two carboxylate groups and two hydroxyl groups, can coordinate to a metal center in a bidentate or multidentate fashion benchchem.com. The bidentate coordination mode, involving both a carboxylate oxygen and an adjacent hydroxyl oxygen, is particularly significant as it forms a stable five-membered chelate ring benchchem.com.

In aqueous media, the tartrate ions compete with water molecules for coordination sites on the metal ions. Upon complex formation, tartrate ligands displace coordinated water molecules mdpi.com. The ability of tartrate to form stable, often water-soluble, complexes with metal ions is utilized in various applications, such as preventing the precipitation of metal ions or facilitating their removal nih.gov. The effectiveness of tartrate as a chelating agent is related to the presence of its carboxyl groups and its ability to scavenge metal ions nih.gov. Tartrate's structure also allows it to bridge between metal centers, contributing to the formation of extended polymeric structures in the solid state researchgate.net.

Spectrophotometric and Potentiometric Methods for Complex Formation Characterization

Spectroscopic and electrochemical techniques are valuable tools for characterizing the complex formation between tartrate and metal ions in solution.

Spectrophotometry , particularly in the UV-Vis region, is employed to investigate the coordination structure and identify the formation of metal-tartrate complexes mdpi.comresearchgate.netysxbcn.com. Changes in the absorption spectra upon mixing metal ions with tartrate solutions indicate complex formation. Techniques like Job plots, based on spectrophotometric measurements, can be used to determine the stoichiometry of the resulting complexes in solution researchgate.netysxbcn.com.

Potentiometric methods , such as potentiometric pH titration, are widely used to study the complexation equilibria between tartaric acid (and thus tartrate ions) and metal ions in aqueous solutions researchgate.net. By monitoring the pH changes during the titration of tartaric acid in the presence and absence of metal ions, the protonation constants of the tartrate ligand and the stability constants of the metal-tartrate complexes can be determined. These studies provide quantitative information about the strength and nature of the interactions.

Other techniques, such as Liquid Chromatography/Mass Spectrometry (LC-MS), can complement these methods by confirming the existence and identifying the different complex species formed in solution researchgate.netysxbcn.com.

Theoretical Approaches to Modeling Tartrate-Metal Coordination Environments

Theoretical and computational methods play an important role in understanding the coordination environments and properties of tartrate-metal complexes at a molecular level.

Density Functional Theory (DFT) calculations are frequently used to model the coordination structures, electronic properties, and relative stabilities of tartrate-metal complexes in both the gas phase and aqueous solution researchgate.netysxbcn.comacs.org. DFT can provide insights into the preferred coordination sites on the tartrate ligand, the nature of the metal-ligand bonds, and the influence of the coordination environment on the electronic structure of the complex. These calculations can help to systematically reveal effective coordination configurations researchgate.netysxbcn.com.

Electrochemical Behavior and Applications in Materials Science Utilizing Potassium Tartrate

Corrosion Inhibition Mechanisms and Performance

Potassium tartrate and its derivatives have been investigated for their ability to mitigate metal corrosion, particularly on steel surfaces. This protective effect is often attributed to the formation of a barrier layer on the metal.

Electrochemical Measurement Techniques

Electrochemical techniques are crucial in understanding the mechanisms and evaluating the performance of this compound-based corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed methods. Studies using polarization techniques can reveal whether the inhibitor system acts predominantly on the anodic or cathodic reactions of the corrosion process. For instance, investigations on mild steel in simulated concrete pore solution containing sodium this compound utilized polarization techniques, indicating that the system functions as an anodic type of inhibitor by primarily controlling the anodic reaction. zastita-materijala.org Electrochemical impedance spectra are used to confirm the formation of a protective film on the metal surface. zastita-materijala.org The analysis of EIS data, such as changes in charge transfer resistance (Rt) and double layer capacitance (Cdl), provides insights into the properties of the formed film and the kinetics of the corrosion process. zastita-materijala.orgijream.org Chronoamperometry (CA) is another technique used, for example, in studying the influence of additives like potassium sodium tartrate on electrodeposition processes, which can involve understanding nucleation and growth mechanisms. researchgate.netelectrochemsci.orgelectrochemsci.org

Characterization of Protective Film Formation on Metal Surfaces

The corrosion inhibition by tartrates is often associated with the formation of a protective film on the metal surface. On mild steel, this protective film can consist of ferrous tartrate complexes. zastita-materijala.orgdoaj.orgresearcher.life Research has shown that in the presence of sodium this compound, a shielding film is formed on the metal surface, contributing to the increased corrosion resistance. zastita-materijala.orgidk.org.rs Surface analysis techniques, such as Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and atomic force microscopy (AFM), are used to characterize the nature and morphology of these protective films. ijream.orgjacsdirectory.comresearchgate.net For example, SEM images can provide a visual representation of the surface and the extent of corrosion with and without inhibitors. ijream.org The smoothness of the surface in the presence of the inhibitor can be attributed to the formation of a compact protective film, as observed in studies using sodium this compound with other additives. ijream.org

Data from a study on the corrosion resistance of mild steel in simulated concrete pore solution in the presence of sodium this compound demonstrates the effect of the inhibitor on electrochemical parameters: zastita-materijala.orgidk.org.rs

| Electrochemical Parameter | Without Inhibitor | With Sodium this compound |

| Linear Polarization Resistance (Ohmcm²) | 226 | 455 |

| Corrosion Current (A/cm²) | 1.901 x 10⁻⁴ | 1.096 x 10⁻⁴ |

| Charge Transfer Resistance (Rt) (Ohmcm²) | 49 | 77 |

| Impedance | 1.807 | 2.084 |

| Phase Angle (°) | 33.92 | 35.31 |

| Double Layer Capacitance (Cdl) (F/cm²) | 1.040 x 10⁻⁷ | 0.662 x 10⁻⁷ |

| Corrosion Potential (mV/SCE) | -973 | -867 |

These results indicate that the presence of sodium this compound leads to an increase in resistance and impedance, a decrease in corrosion current and capacitance, and a shift in corrosion potential, all indicative of improved corrosion resistance due to the formation of a protective film. zastita-materijala.orgidk.org.rs

Electrodeposition Processes and Material Fabrication

This compound compounds are also utilized in electrodeposition processes for fabricating various materials, including those for battery applications and coatings.

Utilization of Potassium Antimony Tartrate in Antimony Electrodeposition for Battery Anodes

Potassium antimony tartrate is used in the electrodeposition of antimony and antimony-based composites, particularly for potential application as anode materials in batteries, such as Na-ion batteries. acs.orgconfex.comnih.gov Sb/Sb₂O₃ composites have been synthesized by a one-step electrodeposition process from aqueous electrolytic baths containing a potassium antimony tartrate complex. acs.orgnih.gov This process allows for the direct deposition of composite particles on the current collector without the need for a binder. acs.orgnih.gov Studies have shown that Sb electrodes electrodeposited in potassium antimony tartrate baths can exhibit improved cycling performance compared to those formed in other electrolytic baths. confex.com The resulting Sb/Sb₂O₃ composites have demonstrated high reversible capacity and excellent cycle performance, with high capacity retention over numerous cycles. acs.orgnih.gov The presence of Sb₂O₃ in the composite is believed to contribute to the enhanced performance by inhibiting agglomeration of Sb particles and acting as a buffer against volume changes during cycling. nih.gov

Role of Potassium Sodium Tartrate as Additives in Copper Electrodeposition

Potassium sodium tartrate, also known as Rochelle salt, is a frequently used complexing agent and additive in electroless copper plating baths. epo.orggoogle.com Its role as an additive in copper electrodeposition from solutions, such as sulfuric acid solutions, has been investigated using electrochemical measurements. researchgate.netelectrochemsci.orgelectrochemsci.org Studies have shown that potassium sodium tartrate can influence the hydrogen evolution reaction and impede the reduction of copper ions on the electrode surface. researchgate.netelectrochemsci.orgelectrochemsci.org While the presence of potassium sodium tartrate may not change the fundamental nucleation and growth mechanisms, it can affect the rates of nucleation and growth by adsorbing on the electrode surface or complexing with copper ions. researchgate.netelectrochemsci.orgelectrochemsci.org Rochelle salt is one of the commonly used complexing agents in electroless copper baths, alongside others like EDTA. epo.orggoogle.com

Ferroelectric and Piezoelectric Material Investigations

Potassium sodium tartrate tetrahydrate, or Rochelle salt, holds historical significance in the field of ferroelectricity and piezoelectricity. It was among the first materials discovered to exhibit piezoelectric properties. wikipedia.orgatamankimya.com Rochelle salt is known to be ferroelectric within a specific temperature range, between -18 °C and 24.9 °C, which represent its two Curie temperatures. nih.govresearchgate.net It exhibits high piezoelectric and dielectric constants. nih.gov The crystal structure of Rochelle salt is monoclinic in the ferroelectric phase and orthorhombic in the paraelectric phase. nih.gov The discovery of spontaneous polarization in Rochelle salt crystals in the 1920s was a significant development in understanding ferroelectricity. researchgate.networldscientific.com While newer piezoelectric materials have been developed, Rochelle salt's low cost and ease of synthesis are notable advantages. nih.gov Research continues into Rochelle salt-based composites for piezoelectric applications, including their potential use in sensors and wearable protective gear. wikipedia.orgnih.gov

Exploration of Tartrates for Non-Linear Optical (NLO) Applications

Tartrates, including this compound and its related compounds, have been explored for their potential in nonlinear optical (NLO) applications. Materials with significant optical nonlinearity are crucial for optoelectronic devices and frequency conversion applications. scispace.cominternationalpubls.comtandfonline.comresearchgate.net The development of materials with excellent NLO behavior, good mechanical strength, and thermal stability has led to interest in semi-organic materials, which combine the advantages of both organic and inorganic crystals. tandfonline.comresearchgate.net

This compound hemihydrate (PTH) is one such semi-organic crystal that has been investigated for its NLO properties. researchgate.net Grown by the solvent evaporation method, PTH crystallizes in a monoclinic system. researchgate.net Studies have shown that PTH is transparent from 190 to 1100 nm and exhibits good thermal stability. researchgate.net The second harmonic generation (SHG) capability of PTH has been tested using the Kurtz-Perry method, showing a frequency doubling efficiency measured as 0.9 times that of potassium dihydrogen phosphate (B84403) (KDP), a common reference material in NLO studies. researchgate.net The third-order nonlinear susceptibility (χ³) of PTH has also been determined using the Z-scan method. researchgate.net The combination of wide transmission bandwidth, thermal stability, and favorable NLO properties suggests that PTH could be utilized in photonic devices. researchgate.net

Other tartrate-based compounds have also demonstrated promising NLO characteristics. For example, Calcium Tartrate (CaTT) crystals synthesized using a sol-gel technique have shown both saturable absorption and reverse saturable absorption behavior, making them suitable for optical limiting applications. tandfonline.comtandfonline.com Research on CaTT crystals has focused on their synthesis and characterization, revealing promising values for nonlinear optical parameters. tandfonline.comtandfonline.com

Copper Sodium Tartrate (CuNaT) single crystals, grown by the silica (B1680970) gel medium method, have been studied for their linear and nonlinear optical properties. scispace.com CuNaT exhibits a non-centro symmetric monoclinic structure. scispace.com Its NLO competence has been reported as 0.38 times that of KDP, and it shows a higher laser damage threshold (LDT) value than KDP. scispace.com The optical properties, including a lower absorption edge at 334 nm and strong intensity emission peaks, indicate its potential for nonlinear optics. scispace.com

L-prolinium tartrate (LPT), an organic NLO material, has been successfully grown and characterized. rsc.org It crystallizes in a monoclinic system with a noncentrosymmetric space group. rsc.org Its third-order nonlinearity has been assessed using the Z-scan technique. rsc.org

Imidazolium L-tartrate (IMLT) is another organic NLO single crystal that has been grown and studied. rsc.org IMLT exhibits a low near-UV cutoff wavelength at 235 nm and a powder SHG efficiency 4.5 times larger than that of KDP. rsc.org It is a phase-matchable NLO material with good optical transmittance in the visible region and possesses a high laser-induced damage threshold, suggesting its potential as an NLO candidate. rsc.org

Sodium this compound Tetrahydrate (SPTT), or Rochelle salt, itself has been investigated as a semi-organic NLO material. tandfonline.comresearchgate.net Bulk growth of (010) oriented SPTT single crystals has been achieved using solution growth techniques. tandfonline.comresearchgate.net The SHG efficiency of SPTT has been found to be approximately 0.9 times that of KDP. tandfonline.com The phase matching property of SPTT has also been confirmed, which is essential for laser device fabrication. tandfonline.com

Applications in Food Science and Bioprocess Engineering: an Academic Perspective

Protein Crystallization in Structural Biology

Potassium tartrate, particularly in the form of potassium sodium tartrate (Rochelle salt), is a commonly used precipitant in protein crystallography wikipedia.orgatamankimya.comchemicalbook.com. Protein crystallization is a critical step in determining protein structure and function, which is vital for pharmaceutical research, drug development, and biotechnology chemicalbook.comillinois.edu.

Role of this compound as a Precipitant in Protein Crystallography

In protein crystallography, precipitants are used to reduce the solubility of proteins in a controlled manner, driving them out of solution to form ordered crystal lattices illinois.edu. Potassium sodium tartrate is effective in inducing the formation of well-ordered protein crystals by providing the necessary ionic strength and pH conditions chemicalbook.com. It has been successfully used to crystallize various proteins, including the protein toxin from Corynebacterium diphtheriae nih.gov. The type and concentration of precipitant, including potassium sodium tartrate, are key variables in the screening process to identify conditions conducive to crystallization illinois.edunih.gov.

Optimization of Conditions for Crystal Lattice Formation and Growth

Optimizing conditions for protein crystal lattice formation and growth is crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis illinois.eduhamptonresearch.com. This involves systematically varying parameters such as protein concentration, precipitant concentration, salt concentration, pH, and temperature nih.govhamptonresearch.comhamptonresearch.com.

When using potassium sodium tartrate as a precipitant, its concentration is a critical factor. If the precipitant concentration is too high, it can lead to amorphous precipitation rather than crystal formation; conversely, if too low, the protein may remain in solution hamptonresearch.com. The appropriate precipitant concentration is interdependent on other variables like protein concentration, salt concentration, pH, and temperature hamptonresearch.com. Screening and optimization strategies often involve testing a range of precipitant concentrations and other variables to find the optimal conditions for nucleation and crystal growth illinois.edunih.gov. For instance, in vapor diffusion experiments, the relative supersaturation of the protein and precipitant solutions is important for crystal formation hamptonresearch.com.

Sustainable Production and Valorization of Tartrate Resources

Tartaric acid and its salts, including this compound, are valuable co-products of the winemaking industry. Their sustainable production and recovery from winery waste streams represent a significant area of research and development aimed at improving the economic and environmental performance of wine production and related industries. The valorization of these by-products aligns with the principles of a circular economy, transforming waste into valuable resources.

Biotechnological Routes for Tartaric Acid and Tartrate Production

While traditionally tartaric acid is primarily recovered from winemaking by-products like lees and grape marc, biotechnological methods are emerging as sustainable alternatives for its production. L-(+)-tartaric acid, the most common naturally occurring form, is traditionally obtained from the solid by-products of wine fermentation, predominantly potassium bitartrate (B1229483) (cream of tartar) wikipedia.orgutm.mdmdpi.com. This conventional method is influenced by grape characteristics and climatic conditions utm.mdmdpi.com.

Biotechnological approaches offer potential advantages, including reduced reliance on agricultural variability and the possibility of producing specific tartaric acid isomers. One method involves microbial fermentation using various carbon sources such as amino acids, glycerol, or glucose chemicalbook.com. For instance, glucose can be oxidized by microorganisms to produce 5-keto-D-gluconic acid (5-KGA), an intermediate that can be further converted to tartaric acid chemicalbook.com. Research has explored the development of microbial cell factories, such as Gluconobacter oxydans, for the production of tartaric semialdehyde, a precursor to L-(+)-tartaric acid, from glucose nih.gov. A study demonstrated that a genetically modified G. oxydans strain could produce 48.88 ± 2.16 g/L of tartaric semialdehyde from 100 g/L glucose in 48 hours, achieving a productivity rate of 1.018 g/L·h nih.gov.

Enzymatic catalysis also presents a route for tartaric acid synthesis. This can involve using maleic acid or anhydride (B1165640) as a raw material. Through epoxidation (sometimes a chemical step) followed by hydrolysis catalyzed by enzymes like cis-epoxysuccinate hydrolase (CESH), tartaric acid can be produced mdpi.comchemicalbook.comresearchgate.net. CESH enzymes from various bacteria have been successfully used for the enantioselective synthesis of L-(+)- and D-(-)-tartaric acids with high enantiomeric purity mdpi.com. Another chemoenzymatic approach involves the oxidation of glucose using glucose oxidase in combination with bimetallic catalysts, yielding tartaric acid researchgate.net.

While these biotechnological routes primarily focus on tartaric acid production, the resulting acid can then be neutralized with potassium sources to produce potassium tartrates.

Membrane Separation Technologies for By-product Recovery from Winemaking Waste

Winemaking generates significant quantities of by-products, including lees and vinasses, which contain valuable compounds like tartaric acid and this compound. Recovering these compounds is crucial for sustainability and economic viability. Membrane separation technologies play a vital role in this valorization process.

Tartaric acid in wine lees primarily exists as sparingly soluble potassium bitartrate and, to a lesser extent, calcium tartrate crystals certh.gr. Traditional recovery methods involve dissolution, precipitation as calcium tartrate, and subsequent conversion to tartaric acid using sulfuric acid wikipedia.orgutm.md. However, these methods can be environmentally intensive certh.gr.

Membrane processes offer more environmentally friendly alternatives for recovering tartrates from winemaking waste streams. Electrodialysis (ED) is a prominent membrane technology used for tartrate stabilization in wine and the recovery of tartaric acid and potassium from waste streams mdpi.commdpi.comciencia-e-vinho.commega.czipsantarem.ptoeno-one.eujournals.ac.za. ED utilizes ion-selective membranes and an electric field to remove ionic compounds like potassium and tartaric acid ions mdpi.comciencia-e-vinho.comoeno-one.eu. This process can concentrate potassium hydrogen tartrate from distilled vinasses mdpi.com. Studies have shown that ED can achieve significant demineralization of solutions containing tartaric acid and salts mdpi.com.

Nanofiltration (NF) and ultrafiltration (UF) membranes are also employed for separating tartaric acid and polyphenolic compounds from wine lees extracts certh.grresearchgate.net. Research has demonstrated that a nanofiltration membrane with a pore size of approximately 1 kDa can effectively separate tartaric acid from polyphenols, allowing the recovery of tartaric acid in the permeate and a polyphenolic-rich concentrate certh.grresearchgate.net. A study assessing various UF and NF membranes for treating a liquid stream from wine lees containing approximately 44.2 g/L tartaric acid and 323.3 mg GAE/L total polyphenols found that a nanofiltration membrane provided satisfactory separation and low fouling certh.grresearchgate.net. The permeate contained about 42.6 g/L tartaric acid certh.grresearchgate.net.

These membrane technologies enable the efficient recovery of tartrates, including potassium bitartrate, from winemaking by-products, reducing waste and creating valuable secondary products.

Environmental Sustainability Assessment of Tartrate Production and Application Processes

Assessing the environmental sustainability of tartrate production and application processes is crucial for promoting eco-friendly practices in the food and bioprocess industries. Traditional tartaric stabilization methods in winemaking, particularly cold stabilization, are energy-intensive and have significant environmental impacts due to high electricity and water consumption enartis.comenartis.com.

The valorization of winemaking waste through the recovery of tartrates also contributes to environmental sustainability by reducing the organic load in wastewater and generating valuable by-products ipsantarem.pt. The brine streams from ED, containing potassium and tartaric acid, contribute to the organic load of the effluent, but this can be managed through further treatment like RO journals.ac.za.

The development of sustainable alternatives for tartaric stabilization, such as the use of additives like potassium polyaspartate, also contributes to reducing the environmental footprint of winemaking. Potassium polyaspartate is reported to be effective in inhibiting potassium bitartrate crystallization without requiring chilling, leading to significant reductions in electricity and water consumption and CO2 emissions enartis.comenartis.comeuropa.eu. This additive is produced from natural and renewable raw materials and is biodegradable europa.eu.

Research efforts are continuously focused on developing more efficient and sustainable methods for tartaric acid and tartrate production, aiming to minimize environmental impact and reduce production costs professionalsuk.co.uk. This includes exploring green chemistry approaches and utilizing renewable resources researchgate.net.

Data Table: Comparison of Environmental Impacts for Tartaric Stabilization Methods

| Method | Energy Consumption (kWh/hL wine) | Water Consumption (L/hL wine) | Notes | Source |

| Cold Stabilization | High | High | Traditional, energy and water intensive | enartis.comenartis.com |

| Electrodialysis | 0.21 | Varies (basic ED is higher) | Lower energy than cold stabilization | journals.ac.za |

| ED + Reverse Osmosis | Lower than basic ED | 5.5 | Reduced water consumption through recycling | journals.ac.za |

| Additive (e.g., Potassium Polyaspartate) | Very Low | Very Low | Inhibits crystallization without chilling | enartis.comenartis.comeuropa.eu |

Note: Energy and water consumption values for cold stabilization can vary significantly depending on the specific process and winery.

Data Table: Tartaric Acid and Polyphenol Recovery from Wine Lees using Nanofiltration

| Stream | Tartaric Acid (g/L) | Total Polyphenols (mg GAE/L) |

| Feed Stream | ~44.2 | ~323.3 |

| Permeate | ~42.6 | Low |

| Concentrate | Lower than Feed | Higher than Feed |

Data derived from research on membrane separation of wine lees extract. certh.grresearchgate.net

Environmental Chemistry and Biochemical Interactions of Potassium Tartrate

Environmental Fate and Stability of Tartrate Compounds

Tartrate compounds, including potassium tartrate, are naturally occurring organic acids found in numerous plants, with a notable abundance in grapes. scottlab.comfood-detektiv.de Their presence in the environment is primarily a result of natural processes and their use in various industries, such as the food and wine industry. scottlab.comenartis.com

The environmental stability of tartrate compounds is influenced by several factors. While stable under normal environmental conditions, they can undergo thermal decomposition at excessively high temperatures. scottlab.comnexchem.co.uk In aquatic environments, tartaric acid is readily biodegradable, indicating that it is unlikely to persist. scottlab.comnexchem.co.uk The low octanol-water partition coefficient (Log Kow of -1.91) for tartaric acid suggests a low potential for bioaccumulation in aquatic organisms. nexchem.co.uk

Studies on the environmental fate of related compounds have shown that tartaric acid can influence the biotransformation of other substances in the soil. For instance, it has been identified as a key component of root exudates that can drive the biotransformation of pollutants like tetrabromobisphenol A (TBBPA). nih.gov

Table 1: Environmental Fate Characteristics of Tartaric Acid

| Property | Value/Description | Source |

|---|---|---|

| Biodegradability | Readily biodegradable | scottlab.comnexchem.co.uk |

| Bioaccumulation Potential | Low (Log Kow = -1.91) | nexchem.co.uk |

| Thermal Stability | Decomposes at excessively high temperatures | scottlab.com |

Investigations into Biotransformation and Biodegradation Pathways

The biodegradation of tartrate compounds has been a subject of scientific inquiry for over a century, with early observations of microbial decomposition of tartrates dating back to the mid-19th century. asm.org A variety of microorganisms, including bacteria and molds like Penicillium glaucum, are capable of degrading tartrates. asm.org